(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt
CAS No.:
Cat. No.: VC18825539
Molecular Formula: C8H13LiNO4
Molecular Weight: 194.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13LiNO4 |
|---|---|
| Molecular Weight | 194.2 g/mol |
| Standard InChI | InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11); |
| Standard InChI Key | FPGLVOGUMOOCSO-UHFFFAOYSA-N |
| Canonical SMILES | [Li].CC(C)(C)OC(=O)N1CC1C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a three-membered aziridine ring fused to a carboxylic acid group, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The lithium ion neutralizes the carboxylate anion, forming a stable salt. The (2S) configuration indicates a specific stereochemical arrangement at the second carbon of the aziridine ring, critical for its enantioselective applications .
Molecular Formula: C₈H₁₂LiNO₄
Molecular Weight: 193.2 g/mol (PubChem) or 194.2 g/mol (VulcanChem), depending on computational methods.
SMILES: [Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-]
InChI Key: OSKLBSBGDIYHPH-DZXBWKEJSA-M
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Rotatable Bond Count | 3 | |
| Topological Polar SA | 69.4 Ų | |
| Defined Stereocenters | 1 | |
| Hydrogen Bond Acceptors | 4 |
Stereochemical Considerations
The (2S) configuration ensures chirality, enabling its use in enantioselective reactions. X-ray crystallography of related aziridine derivatives confirms the ring’s puckered geometry, which influences reactivity in nucleophilic ring-opening reactions.
Synthesis and Production
Synthetic Pathways
The lithium salt is typically synthesized via deprotonation of the parent acid, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid (CAS 1315000-92-0), using lithium hydroxide or lithium bis(trimethylsilyl)amide . The Boc group is introduced early to protect the amine during synthesis, as unprotected aziridines are prone to polymerization .
Purification and Characterization
Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures. Purity levels exceed 98%, as confirmed by HPLC and NMR spectroscopy. Suppliers like Aladdin Scientific Corporation provide the compound in 250 mg to 1 kg batches .
Physicochemical Characteristics
Solubility and Stability
The lithium salt exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in hydrocarbons. It is hygroscopic, requiring storage under inert atmospheres at 2–8°C.
Table 2: Stability Data
| Condition | Stability Outcome | Source |
|---|---|---|
| Ambient Humidity | Decomposes over 48 hours | |
| 25°C (dry argon) | Stable for >6 months | |
| Aqueous Solution | Hydrolyzes at pH <5 |
Spectroscopic Profiles
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¹³C NMR (D₂O): δ 28.9 (Boc C(CH₃)₃), 60.1 (aziridine C2), 176.2 (COO⁻).
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Aladdin Scientific | 98.5% | 250 mg, 1 g | $280/g |
| VulcanChem | 99% | 100 mg–500 g | $320/g |
Applications in Research
Asymmetric Synthesis
The compound serves as a chiral building block in the synthesis of β-amino acids and peptidomimetics. Its lithium carboxylate enhances solubility in nonpolar media, facilitating reactions with organometallic reagents .
Pharmaceutical Intermediates
Recent studies highlight its role in synthesizing protease inhibitors and kinase antagonists. For example, it was used in a 2024 synthesis of a preclinical candidate for rheumatoid arthritis.
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